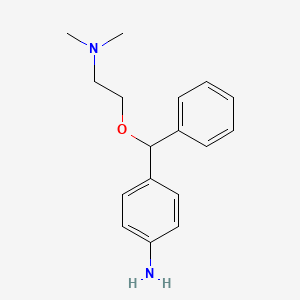
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is an organic compound with the molecular formula C17H22N2O It is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a phenylmethyl group attached to an aniline base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired aniline derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .
科学研究应用
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-((2-(Dimethylamino)ethoxy)phenyl)methylamine
- 4-((2-(Dimethylamino)ethoxy)phenyl)methylbenzene
Uniqueness
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and ethoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
生物活性
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of dimethylaminoethanol with appropriate aromatic precursors. The compound can be synthesized through various methods, including metal-catalyzed reactions which enhance yields and selectivity for desired products .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and antiamoebic agent.
Antiamoebic Activity
A study evaluated a series of hydrazone hybrids, including derivatives of this compound. The results indicated significant antiamoebic activity against Entamoeba histolytica, with certain derivatives showing enhanced potency compared to standard treatments. The compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide was particularly notable for its efficacy .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. For instance, a derivative demonstrated higher inhibition rates against bacterial strains than the standard drug chloramphenicol, suggesting that structural modifications can lead to improved antimicrobial efficacy .
Case Studies and Research Findings
The mechanism underlying the biological activity of this compound and its derivatives is not fully elucidated. However, it is hypothesized that the dimethylamino group may enhance membrane penetration and interaction with cellular targets, leading to increased efficacy against pathogens.
属性
IUPAC Name |
4-[2-(dimethylamino)ethoxy-phenylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYWSCIOPFZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














